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Abstract
G protein-coupled receptor 171 (GPR171) is a recently deorphanized receptor that has

garnered significant interest within the scientific community. Its endogenous ligand has been

identified as BigLEN, a neuropeptide derived from the proSAAS precursor protein. The

GPR171-BigLEN signaling system is implicated in a diverse array of physiological processes,

including feeding behavior, anxiety, pain perception, and immune system modulation. This

technical guide provides a comprehensive overview of the GPR171-BigLEN axis, detailing its

discovery, signaling pathways, and functional roles. Furthermore, it presents a compilation of

quantitative data and detailed experimental protocols to facilitate further research and drug

development efforts targeting this promising receptor system.

Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors in

the human genome and are the targets of a significant portion of currently approved drugs. The

deorphanization of these receptors, i.e., the identification of their endogenous ligands, is a

critical step in understanding their physiological function and therapeutic potential. GPR171

was identified as the receptor for the neuropeptide BigLEN, opening up new avenues for

investigating its role in health and disease.[1][2][3] BigLEN, with the amino acid sequence

LENSSPQAPARRLLPP, is abundantly expressed in the brain and is derived from the proSAAS
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protein.[4][5] This guide will delve into the core aspects of GPR171 and BigLEN, providing a

technical resource for researchers in the field.

The GPR171 Receptor and its Ligand BigLEN
Discovery and Characterization
The identification of BigLEN as the endogenous ligand for GPR171 was a pivotal discovery

made through a combination of ligand-binding and receptor-activity assays.[1][2] Studies in

mouse hypothalamus and Neuro2A cells revealed that BigLEN binds to and activates GPR171,

a receptor that shares homology with P2Y purinergic receptors.[2][4] Subsequent research has

confirmed this interaction and has begun to elucidate the physiological consequences of

GPR171 activation.

Tissue Distribution
Both GPR171 and its precursor, proSAAS (which is processed to BigLEN), are highly

expressed in the central nervous system, particularly in regions associated with feeding and

pain modulation. The highest levels of BigLEN binding are observed in the hypothalamus, with

moderate levels in the cortex.[2] GPR171 is also expressed in immune cells, including T-cells

and natural killer (NK) cells, suggesting a role in immunomodulation.[4]

Table 1: Tissue Distribution of GPR171 and BigLEN
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Tissue/Cell Type
GPR171
Expression Level

BigLEN/proSAAS
Expression Level

Reference

Hypothalamus High High [2][6]

Cortex Moderate Moderate [2]

Periaqueductal Gray Present Present [1]

Basolateral Amygdala Present Present [5]

T-cells Present - [4]

NK cells Present - [4]

Jurkat cells Present - [4]

Neuro2A cells
Endogenously

Present
- [2]

GPR171 Signaling Pathways
GPR171 primarily couples to inhibitory Gαi/o proteins.[2] Activation of GPR171 by BigLEN

initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

Gαi/o-Mediated Signaling
Upon BigLEN binding, GPR171 undergoes a conformational change that facilitates the

exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. The activated Gαi/o

subunit then dissociates from the βγ subunits and proceeds to inhibit adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This inhibition of cAMP production

is a hallmark of GPR171 activation. Furthermore, pertussis toxin, a specific inhibitor of Gαi/o

proteins, has been shown to attenuate BigLEN-mediated signaling, confirming the involvement

of this G protein subtype.[2]

Downstream Effectors
The signaling cascade initiated by GPR171 activation extends to several downstream effector

pathways:
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MAPK/ERK Pathway: Activation of GPR171 has been shown to modulate the

phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][4] This

pathway is crucial for regulating a variety of cellular processes, including proliferation and

differentiation.

Intracellular Calcium Mobilization: GPR171 activation can lead to an increase in intracellular

calcium levels, a key second messenger involved in a wide range of cellular responses.[4]

Inhibition of T-cell Activation: In T-cells, BigLEN binding to GPR171 suppresses T-cell

receptor (TCR)-mediated signaling pathways, leading to inhibited T-cell proliferation and

cytokine production.[4]
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GPR171 Signaling Cascade

Physiological and Pathological Roles
The GPR171-BigLEN system is involved in a variety of physiological and pathological

processes.

Regulation of Feeding and Metabolism
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One of the most well-characterized roles of the GPR171-BigLEN system is in the regulation of

food intake and body weight.[1][2] BigLEN is considered an orexigenic peptide, meaning it

promotes feeding.[6] The high expression of both the receptor and ligand in the hypothalamus,

a key brain region for metabolic control, underscores their importance in this process.[2]

Anxiety and Pain Modulation
GPR171 and BigLEN are also implicated in the modulation of anxiety-like behaviors and pain

perception.[5][8] The expression of GPR171 in brain regions such as the basolateral amygdala

and periaqueductal gray suggests its involvement in emotional and sensory processing.[1][5]

Immune System Regulation
A more recently discovered function of the GPR171-BigLEN axis is its role as a T-cell

checkpoint pathway.[4][9] BigLEN can suppress T-cell activation and proliferation, suggesting

that targeting GPR171 could be a novel strategy for cancer immunotherapy.[4][9][10]

Role in Cancer
Emerging evidence suggests that GPR171 may play a role in cancer progression. Its

expression has been noted in various cancer cell lines and tumor-infiltrating lymphocytes.[1]

The immunosuppressive effects of GPR171 activation could contribute to tumor immune

evasion.

Quantitative Data
The following tables summarize key quantitative data related to the GPR171-BigLEN

interaction.

Table 2: Ligand Binding Affinities and Potencies
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Ligand Assay Type System Parameter Value Reference

[125I]Tyr-

BigLEN

Saturation

Binding

Rat

Hypothalamic

Membranes

Kd ~0.5 nM [2]

BigLEN (rat)
GTPγS

Binding
- EC50 1.6 nM [1]

L2P2

(BigLEN C-

terminal

fragment)

Displacement

Binding

Rat

Hypothalamic

Membranes

EC50 76 nM [2]

MS15203

(agonist)

Displacement

Binding

Hypothalamic

Membranes
IC50 - [7]

MS21570

(antagonist)
- - IC50 220 nM [1]

Table 3: GPR171 Expression in ProSAAS Knockout Mice

Parameter
Wild-Type (WT)
Mice

proSAAS-KO Mice Reference

BigLEN Binding

(pmoles/mg)
1.3 ± 0.03 1.8 ± 0.06 [2]

G protein Signaling

(%)
165 175 [2]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GPR171-

BigLEN system.

Radioligand Binding Assay
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This protocol describes a saturation binding experiment to determine the affinity (Kd) and

density (Bmax) of GPR171 for BigLEN.

Start

Prepare Hypothalamic
Membranes

Incubate Membranes with
[¹²⁵I]Tyr-BigLEN (0-10 nM)

± unlabeled BigLEN (10 µM)

Separate Bound and Free Ligand
(e.g., filtration)

Quantify Radioactivity
(gamma counter)

Data Analysis
(Scatchard plot to determine

Kd and Bmax)

End

 

Start

Culture Neuro2A or
CHO-GPR171 cells

Serum starve cells

Stimulate with BigLEN
for various time points

Lyse cells and collect protein

SDS-PAGE and transfer
to PVDF membrane

Block membrane

Incubate with primary antibody
(anti-pERK1/2)

Incubate with HRP-conjugated
secondary antibody

Detect with chemiluminescence
and image

Strip and re-probe for
total ERK1/2

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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